O-desmethyl Mebeverine acid D5
Overview
Description
"O-desmethyl Mebeverine acid D5" refers to a dealkylated metabolite of Mebeverine, a musculotropic antispasmodic drug. Research has focused on its detection, quantification, and the study of its pharmacokinetics and metabolism in human plasma, using advanced analytical methods such as HPLC–MS/MS (Moskaleva et al., 2017).
Synthesis Analysis
The synthesis of "O-desmethyl Mebeverine acid D5" involves its identification as a metabolite of Mebeverine. Techniques such as mass spectrometry have been used to elucidate the structure of Mebeverine metabolites, including O-desmethyl Mebeverine acid, and to confirm these structures via synthesis and comparison to known standards (Moskaleva et al., 2019).
Molecular Structure Analysis
Studies on Mebeverine and its metabolites, including "O-desmethyl Mebeverine acid D5," have involved detailed molecular structure analysis. Techniques such as NMR and chromatography-mass spectrometry have been employed to confirm the molecular structures of synthesized metabolites, providing insights into their chemical behavior and interaction with biological systems.
Chemical Reactions and Properties
Research on Mebeverine metabolites has explored their chemical reactions and properties, particularly focusing on their formation and transformation within the human body. The metabolism of Mebeverine to "O-desmethyl Mebeverine acid D5" involves various enzymatic reactions, highlighting the drug's pharmacokinetic profile and its metabolic pathways in humans (Kraemer et al., 2000).
Scientific Research Applications
Polarity Switching in Bioanalysis
O-desmethyl Mebeverine acid (DMAC) shows potential in bioanalytical applications. Bergeron et al. (2013) demonstrated the use of polarity switching for simultaneous bioanalysis of compounds with a significant difference in concentration. In their study, DMAC was analyzed in negative-ionization mode, highlighting the method's effectiveness in improving linearity for analytes with different ionization polarities (Bergeron, Bergeron, van Amsterdam, Furtado, & Garofolo, 2013).
Pharmacokinetics Study
Moskaleva et al. (2017) developed a sensitive HPLC–MS/MS method for analyzing mebeverine metabolites, including DMAC, in human plasma. This method was successfully applied in a pharmacokinetics study, demonstrating its utility in drug metabolism and pharmacokinetic research (Moskaleva, Baranov, Mesonzhnik, & Appolonova, 2017).
Mass Spectrometric Characterization
A 2019 study by Moskaleva et al. focused on the mass spectrometric characterization of mebeverine metabolites in plasma. The study identified DMAC as the main metabolite of mebeverine in the blood, which is essential for pharmacological effects and monitoring in pharmacokinetics studies (Moskaleva, Kuznetzov, Markin, & Appolonova, 2019).
Metabolic Fate and Biotransformation Studies
Kiep et al. (2014) conducted a study on the biotransformation of veratric acid, a human metabolite of mebeverine, using an incubated hen’s egg model. The study provided insights into the metabolic fate of veratric acid, a related compound to DMAC, in a vertebrate model (Kiep, Göhl, Schmidt, & Seifert, 2014).
Investigative Implications in Toxicology
Elliott and Burgess (2006) explored the implications of the instability and metabolism of mebeverine, the parent compound of DMAC, in investigative toxicology. Understanding the metabolic pathways and stability of mebeverine helps in the interpretation of DMAC's role in such investigations (Elliott & Burgess, 2006).
Safety And Hazards
Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak11.
Future Directions
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner12.
I hope this information is helpful! Let me know if you need more details.
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-desmethyl Mebeverine acid D5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.